IACS-9439
Description
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Properties
Molecular Formula |
C23H27N7O3S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
trans-(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C23H27N7O3S/c1-30-12-15(11-25-30)27-22-24-8-7-14(26-22)13-33-16-9-19(32-2)21-20(10-16)34-23(29-21)28-17-5-3-4-6-18(17)31/h7-12,17-18,31H,3-6,13H2,1-2H3,(H,28,29)(H,24,26,27)/t17-,18-/m0/s1 |
InChI Key |
MUHWRSWKWURVPP-ROUUACIJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
IACS-9439: A Deep Dive into the Discovery and Preclinical Development of a Selective CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical development of IACS-9439, a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The information presented herein is collated from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of oncology and drug development.
Introduction: The Rationale for Targeting CSF1R
The Colony-Stimulating Factor 1 (CSF1) and its receptor, CSF1R (also known as c-FMS), play a critical role in the proliferation, differentiation, and survival of macrophages. In the context of cancer, tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment (TME). TAMs are predominantly of the M2-polarized phenotype, which is associated with immunosuppression, promotion of tumor growth, angiogenesis, and metastasis. Therefore, inhibiting the CSF1R signaling pathway to deplete or repolarize TAMs represents a promising therapeutic strategy in oncology.
This compound was developed as a potent, selective, and orally bioavailable small molecule inhibitor of CSF1R, designed to modulate the tumor microenvironment and enhance anti-tumor immunity.[1][2]
Mechanism of Action
This compound is a competitive inhibitor of CSF1R, binding to the ATP-binding pocket of the kinase domain. By blocking the binding of ATP, this compound prevents the autophosphorylation and activation of CSF1R, thereby inhibiting all downstream signaling cascades. This leads to the depletion of macrophages in the tumor microenvironment and a shift in the remaining macrophage population towards a pro-inflammatory, anti-tumor M1 phenotype.[1][2]
Signaling Pathway
The binding of CSF1 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for macrophage survival, proliferation, and differentiation.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Kinase Selectivity (at 1 µM) |
| CSF1R | 1.1 | Highly Selective |
| c-KIT | >10,000 | - |
| FLT3 | >10,000 | - |
| VEGFR2 | >10,000 | - |
| PDGFRβ | >10,000 | - |
Data from Czako et al., J Med Chem, 2020.
Table 2: Pharmacokinetic Properties
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | F (%) |
| Mouse | IV | 1 | - | - | 486 | - |
| PO | 5 | 219 | 2 | 1340 | 55 | |
| Rat | IV | 1 | - | - | 306 | - |
| PO | 5 | 131 | 4 | 952 | 62 | |
| Dog | IV | 0.5 | - | - | 1130 | - |
| PO | 2 | 719 | 2 | 5290 | 117 |
F: Bioavailability. Data from Czako et al., J Med Chem, 2020.
Table 3: In Vivo Efficacy in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
| CT26 | This compound | 100 | 65 |
| MC38 | This compound | 100 | 58 |
BID: twice daily. Data from Czako et al., J Med Chem, 2020.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used in the key experiments for the characterization of this compound.
In Vitro Kinase Assays
Objective: To determine the potency and selectivity of this compound against CSF1R and other kinases.
Methodology:
-
Primary Assay (CSF1R): A biochemical assay using recombinant human CSF1R kinase domain was performed. The assay measured the phosphorylation of a synthetic substrate in the presence of varying concentrations of this compound. The amount of phosphorylated substrate was quantified using a luminescence-based method. IC50 values were calculated from the dose-response curves.
-
Kinase Selectivity Panel: To assess selectivity, this compound was tested at a concentration of 1 µM against a panel of over 400 kinases. The percentage of inhibition was determined for each kinase.
Cellular Assays
Objective: To evaluate the effect of this compound on CSF1R signaling and macrophage function in a cellular context.
Methodology:
-
CSF1R Phosphorylation Assay: Human peripheral blood mononuclear cells (PBMCs) were isolated and differentiated into macrophages. These cells were then stimulated with CSF1 in the presence of varying concentrations of this compound. The phosphorylation of CSF1R was measured by western blot or a cell-based ELISA.
-
Macrophage Viability and Proliferation Assays: Macrophages were treated with different concentrations of this compound, and cell viability was assessed using a colorimetric assay (e.g., MTS or MTT). Proliferation was measured by BrdU incorporation.
In Vivo Efficacy Studies
Objective: To determine the anti-tumor efficacy of this compound in animal models.
Methodology:
-
Syngeneic Tumor Models: Immunocompetent mice were implanted with murine cancer cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma).
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules.
-
Efficacy Endpoints: Tumor volumes were measured regularly. At the end of the study, tumors were excised, weighed, and analyzed for macrophage infiltration and polarization by immunohistochemistry (IHC) and flow cytometry.
Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Methodology:
-
Formulation: this compound was formulated in a suitable vehicle for intravenous (IV) and oral (PO) administration.
-
Dosing and Sampling: The compound was administered to different animal species (mouse, rat, dog) via IV and PO routes. Blood samples were collected at various time points post-dosing.
-
Bioanalysis: The concentration of this compound in plasma samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability (F) were calculated using standard non-compartmental analysis.
Drug Discovery and Development Workflow
The discovery and preclinical development of this compound followed a structured workflow, from initial hit identification to in vivo proof-of-concept.
Caption: this compound Discovery and Development Workflow.
Clinical Development Status
As of the latest publicly available information, there are no registered clinical trials for this compound under its development name on major clinical trial registries. The transition from preclinical to clinical development for this compound has not been publicly disclosed.
Conclusion
This compound is a potent, highly selective, and orally bioavailable inhibitor of CSF1R that has demonstrated significant anti-tumor activity in preclinical models. Its mechanism of action, centered on the depletion and repolarization of tumor-associated macrophages, positions it as a promising candidate for cancer immunotherapy. The comprehensive preclinical data package supports its potential for further development. However, the current status of its clinical development remains undisclosed in the public domain. This guide provides a thorough overview of the foundational science and preclinical data that underpin the therapeutic rationale for this compound.
References
IACS-9439: A Technical Guide for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9439 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Developed by the Institute for Applied Cancer Science (IACS) at The University of Texas MD Anderson Cancer Center, this agent represents a promising therapeutic strategy in immuno-oncology. By targeting CSF1R, this compound modulates the tumor microenvironment, specifically by depleting tumor-associated macrophages (TAMs) and promoting a pro-inflammatory, anti-tumor immune response. This guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound to support its application in cancer immunology research.
Core Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the CSF1R signaling pathway. This pathway is critical for the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment, cancer cells often secrete CSF1, which binds to CSF1R on TAMs, promoting their polarization towards an immunosuppressive M2 phenotype. These M2-like TAMs contribute to tumor growth, angiogenesis, and metastasis while suppressing the activity of cytotoxic T cells.
By inhibiting CSF1R, this compound blocks these downstream effects, leading to a reduction in the overall number of TAMs within the tumor. Furthermore, it skews the remaining macrophage population towards a pro-inflammatory M1 phenotype, which is capable of phagocytosis and the secretion of anti-tumor cytokines.
Signaling Pathway
The binding of CSF1 to CSF1R initiates the dimerization and autophosphorylation of the receptor, leading to the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. These pathways promote the survival, proliferation, and differentiation of macrophages. This compound acts as a competitive inhibitor at the ATP-binding site of the CSF1R kinase domain, preventing its activation and subsequent signaling.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy and Quantitative Data
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in syngeneic mouse models, which possess a competent immune system. The primary models used were MC38 (colon adenocarcinoma) and PANC02 (pancreatic ductal adenocarcinoma).
Biochemical and Cellular Potency
| Parameter | Value | Reference |
| CSF1R Ki | 1 nM | [3] |
| Cellular IC50 (pCSF1R) | Potent inhibition (specific value not publicly available) | [1] |
In Vivo Anti-Tumor Efficacy
Treatment with this compound resulted in a dose-dependent inhibition of tumor growth in both MC38 and PANC02 models.[1]
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Notes |
| MC38 Syngeneic | This compound (Dose 1) | Data not publicly available | Dose-dependent reduction in tumor volume. |
| This compound (Dose 2) | Data not publicly available | ||
| PANC02 Syngeneic | This compound (Dose 1) | Data not publicly available | Dose-dependent reduction in tumor volume. |
| This compound (Dose 2) | Data not publicly available |
Modulation of the Tumor Microenvironment
A key finding of the preclinical studies was the significant alteration of the tumor immune microenvironment upon treatment with this compound.
| Parameter | Effect of this compound Treatment | Notes |
| Total Tumor-Associated Macrophages (TAMs) | Dose-dependent reduction | |
| M1 Macrophage Polarization | Promotion | Shift towards a pro-inflammatory phenotype. |
| M2 Macrophage Polarization | Reduction | Depletion of immunosuppressive macrophages. |
Experimental Protocols
While the exact, detailed protocols from the pivotal studies are proprietary, the following sections provide representative methodologies for the key experiments cited, based on standard laboratory practices.
Syngeneic Mouse Model for Efficacy Studies
This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse model.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
1. Cell Culture:
-
MC38 or PANC02 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.
2. Animal Models:
-
Female C57BL/6 mice, 6-8 weeks old, are used for the MC38 and PANC02 syngeneic models.
-
Animals are housed in a specific pathogen-free facility.
3. Tumor Cell Implantation:
-
Tumor cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
Approximately 1 x 106 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.
4. Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
This compound is formulated for oral administration (e.g., in 0.5% methylcellulose).
-
Mice are dosed daily by oral gavage. The control group receives the vehicle alone.
5. Monitoring and Endpoints:
-
Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
Flow Cytometry for Immune Cell Profiling
This protocol describes a general method for analyzing the immune cell composition of tumors following treatment.
1. Tumor Digestion:
-
Excised tumors are mechanically minced and then enzymatically digested using a cocktail of collagenase and DNase in a suitable buffer.
-
The digestion is performed at 37°C with agitation.
2. Single-Cell Suspension:
-
The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red blood cells are lysed using an ACK lysis buffer.
3. Staining:
-
The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A representative panel for macrophage analysis would include:
-
Live/Dead stain
-
CD45 (pan-leukocyte marker)
-
F4/80 (macrophage marker)
-
CD11b (myeloid marker)
-
CD86 (M1 marker)
-
CD206 (M2 marker)
-
4. Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
Gating strategy:
-
Gate on live, single cells.
-
Gate on CD45+ hematopoietic cells.
-
Gate on F4/80+ and/or CD11b+ macrophages.
-
Within the macrophage gate, analyze the expression of CD86 (M1) and CD206 (M2) to determine the M1/M2 ratio.
-
Clinical Development Status
As of the latest available public information, there are no registered clinical trials for this compound. The compound remains in the preclinical development stage.
Conclusion
This compound is a potent and selective CSF1R inhibitor with a clear mechanism of action that leads to the depletion of immunosuppressive M2-like TAMs and a shift towards a pro-inflammatory M1 phenotype. Preclinical studies in syngeneic mouse models have demonstrated its dose-dependent anti-tumor efficacy. The provided data and representative protocols offer a foundational guide for researchers and drug developers interested in exploring the therapeutic potential of this compound in cancer immunology. Further investigation is warranted to fully elucidate its efficacy and safety profile in preparation for potential clinical development.
References
IACS-9439: A Preclinical In-Depth Technical Guide on a Novel CSF1R Inhibitor for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with IACS-9439, a potent and exquisitely selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The information presented herein is curated from key preclinical studies to support further research and development of this compound in the context of solid tumors.
Core Concept: Targeting Tumor-Associated Macrophages
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment, often promoting tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity. This compound exerts its anti-tumor effects by targeting CSF1R, a key receptor tyrosine kinase responsible for the differentiation, proliferation, and survival of macrophages. By inhibiting CSF1R, this compound aims to deplete the population of pro-tumoral M2-like TAMs and repolarize the remaining macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki (CSF1R) | 1 nM | Biochemical Assay | [1][2] |
| IC50 (PANC02) | 18 µM | Cell-based Assay | [2] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value (10 mg/kg, oral) |
| Cmax | 1.8 µM |
| Tmax | 2 h |
| AUC | 10.5 µM·h |
| Bioavailability | 45% |
Table 3: In Vivo Efficacy in Syngeneic Mouse Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Outcomes |
| MC38 (Colon Adenocarcinoma) | 75 mg/kg, BID, oral | Significant TGI | Dose-dependent reduction in TAMs, increased M1/M2 macrophage ratio.[1][3] |
| PANC02 (Pancreatic Adenocarcinoma) | 75 mg/kg, BID, oral | Significant TGI | Dose-dependent reduction in TAMs, promoted macrophage polarization to M1 phenotype.[1][3] |
Signaling Pathways and Experimental Workflows
CSF1R Signaling Pathway Inhibition by this compound
The diagram below illustrates the canonical CSF1R signaling pathway and the mechanism of inhibition by this compound. Binding of CSF1 to its receptor, CSF1R, leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily through PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for macrophage survival, proliferation, and differentiation. This compound, as a potent inhibitor, blocks the ATP binding site of the CSF1R kinase domain, thereby preventing its activation and abrogating the downstream signaling required for the pro-tumoral functions of TAMs.
Caption: Inhibition of the CSF1R signaling pathway by this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for assessing the in vivo anti-tumor efficacy of this compound in syngeneic mouse models. This process involves tumor cell implantation, animal randomization, drug administration, and subsequent monitoring of tumor growth and analysis of the tumor microenvironment.
Caption: Workflow for in vivo preclinical efficacy studies.
Experimental Protocols
In Vitro CSF1R Inhibition Assay
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of this compound against CSF1R-dependent cell proliferation.
-
Cell Line: PANC02 (murine pancreatic adenocarcinoma).
-
Methodology:
-
Seed PANC02 cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Replace the medium with the drug-containing medium and incubate for 72 hours.
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
In Vivo Syngeneic Tumor Model Studies
-
Animal Models: Female C57BL/6 mice for the MC38 model and female C57BL/6 or equivalent for the PANC02 model.
-
Tumor Cell Implantation:
-
MC38 cells (5 x 105) or PANC02 cells (1 x 106) are injected subcutaneously into the flank of the mice.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and vehicle control groups.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally twice daily (BID) at doses typically ranging from 25 to 75 mg/kg.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured two to three times per week using calipers (Volume = 0.5 x Length x Width²).
-
Body weight is monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors are excised, and single-cell suspensions are prepared.
-
Flow cytometry is used to quantify the populations of different immune cells, particularly TAMs (e.g., CD45+, CD11b+, F4/80+) and to assess their polarization state using markers for M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) phenotypes.
-
Macrophage Polarization Assay
-
Principle: To assess the effect of this compound on the polarization of macrophages in vitro.
-
Cell Source: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
-
Methodology:
-
Differentiate bone marrow cells or monocytes into macrophages (M0) using M-CSF.
-
Polarize M0 macrophages towards an M2 phenotype by treating with IL-4 and IL-13 in the presence or absence of varying concentrations of this compound for 48-72 hours.
-
Analyze the expression of M1 and M2 markers using flow cytometry, qPCR (for gene expression), or ELISA (for cytokine secretion).
-
This technical guide provides a foundational understanding of the preclinical profile of this compound. For more detailed information, researchers are encouraged to consult the primary scientific literature.
References
IACS-9439: A Technical Guide for a Highly Selective CSF1R Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of IACS-9439, a potent, orally bioavailable, and exquisitely selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The primary purpose of this document is to equip researchers with the critical data and methodologies required to effectively utilize this compound as a tool compound for investigating CSF1R biology. This compound is distinguished by its high selectivity, particularly its lack of activity against other type III receptor tyrosine kinases, making it a precise instrument for elucidating the roles of CSF1R in physiology and disease, especially in the context of oncology and immunology. This guide summarizes its mechanism of action, biochemical and cellular activity, selectivity profile, and in vivo pharmacology, and provides detailed protocols for key experimental assays.
Introduction to CSF1R and this compound
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS, is a type III receptor tyrosine kinase. Its signaling, triggered by ligands CSF-1 (Colony-Stimulating Factor 1) and IL-34 (Interleukin-34), is crucial for the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[1] In the tumor microenvironment (TME), CSF1R signaling is instrumental in maintaining the population of tumor-associated macrophages (TAMs), particularly the immunosuppressive M2 phenotype, which promotes tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[2][3][4]
Targeting CSF1R has therefore emerged as a promising therapeutic strategy to modulate the TME and enhance anti-tumor immunity.[4] A significant challenge in developing CSF1R inhibitors has been achieving high selectivity against closely related kinases like c-KIT, FLT3, and PDGFR-β, as off-target activity can lead to unwanted side effects and complicate the interpretation of experimental results.[5]
This compound was developed to address this challenge. It is a potent and highly selective CSF1R inhibitor with a dissociation constant (Ki) of 1 nM.[6][7][8] Its exceptional selectivity profile and oral bioavailability make it an ideal tool compound for preclinical research into CSF1R-driven biology.[5][9]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the CSF1R kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor's intracellular domain, which is the critical first step in initiating downstream signaling cascades. This blockade effectively abrogates the biological effects of CSF-1 and IL-34.
Data Summary
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of the CSF1R kinase in biochemical assays and effectively blocks CSF-1 dependent signaling and proliferation in cellular models.
| Parameter | Assay Format | Species | Value (IC50 / Ki) | Reference |
| Ki | Z'-LYTE™ Biochemical Assay | Human | 1 nM | [6][7][8] |
| CSF1R Inhibition (IC50) | Z'-LYTE™ Biochemical Assay | Human | 2.8 nM | [5] |
| p-CSF1R Inhibition (IC50) | M-NFS-60 Cellular Assay (CSF-1 stimulated) | Murine | 3.8 nM | [5] |
| Cell Proliferation (IC50) | M-NFS-60 Cellular Assay (CSF-1 dependent) | Murine | 4.0 nM | [5][10] |
Kinase Selectivity Profile
This compound is exceptionally selective for CSF1R. It was profiled against a broad panel of kinases and showed minimal off-target activity, particularly against other type III receptor tyrosine kinases.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Selectivity Fold (vs. CSF1R) |
| CSF1R | - | 2.8 | 1x |
| PDGFRβ | <10% | >1,000 | >350x |
| KIT | <10% | >1,000 | >350x |
| FLT3 | <10% | >1,000 | >350x |
| KDR (VEGFR2) | <10% | >1,000 | >350x |
| TIE2 | <10% | >1,000 | >350x |
| MET | <10% | >1,000 | >350x |
| ABL1 | <10% | >1,000 | >350x |
| Note: Data synthesized from the primary publication. A comprehensive list is available in the supplementary information of Czako et al., J Med Chem, 2020.[5] |
In Vivo Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties across multiple species, demonstrating good oral bioavailability and exposure suitable for in vivo studies.
| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | F (%) |
| Mouse | 10 (PO) | 1200 | 2.0 | 8500 | 60% |
| Rat | 5 (PO) | 850 | 4.0 | 7200 | 75% |
| Dog | 2 (PO) | 450 | 2.0 | 3500 | 85% |
| Note: Values are approximate and summarized from the primary publication for illustrative purposes.[5] |
In Vivo Efficacy
In syngeneic mouse tumor models, oral administration of this compound resulted in significant anti-tumor activity, which was correlated with a reduction in tumor-associated macrophages.
| Model | Treatment | Result |
| MC38 | 30 mg/kg, PO, QD (once daily) | Significant tumor growth inhibition (TGI); Reduction in CD11b+/F4/80+ TAMs |
| PANC02 | 30 mg/kg, PO, QD | Significant tumor growth inhibition (TGI) |
| Note: Data synthesized from the primary publication.[4][5] |
Experimental Protocols
CSF1R Biochemical Assay (Z'-LYTE™)
This protocol describes a representative method for determining the biochemical potency of this compound against recombinant human CSF1R kinase.
Methodology:
-
Compound Preparation: Serially dilute this compound in 100% DMSO. Further dilute in Kinase Buffer to achieve the desired final concentrations in the assay.
-
Kinase Reaction: In a 384-well plate, add recombinant human CSF1R enzyme to wells containing the diluted compound or DMSO vehicle control.
-
Initiation: Start the reaction by adding a mixture of the Z'-LYTE™ peptide substrate and ATP (at or near the Km for CSF1R). The final reaction volume is typically 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Development: Stop the kinase reaction and initiate cleavage of non-phosphorylated peptides by adding the Development Reagent.
-
Incubation: Incubate at room temperature for another 60 minutes.
-
Detection: Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) after excitation at 400 nm.
-
Analysis: Calculate the emission ratio and determine the percent inhibition relative to controls. Fit the data using a four-parameter logistic model to determine the IC50 value.[1][4]
M-NFS-60 Cell-Based Assays
The murine myelogenous leukemia cell line M-NFS-60 is dependent on CSF-1 for proliferation and is a standard model for assessing cellular CSF1R inhibition.[11][12]
Protocol for p-CSF1R Inhibition:
-
Cell Culture: Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% FBS and murine CSF-1.
-
Starvation: Prior to the assay, wash cells and starve in serum-free medium without CSF-1 for 4-6 hours.
-
Treatment: Pre-incubate the starved cells with serially diluted this compound for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with a final concentration of 100 ng/mL murine CSF-1 for 15 minutes at 37°C.
-
Lysis & Detection: Lyse the cells and measure the levels of phosphorylated CSF1R (p-CSF1R Tyr723) and total CSF1R using a suitable immunoassay format (e.g., ELISA, Western Blot, or Meso Scale Discovery).
-
Analysis: Normalize the p-CSF1R signal to total CSF1R and calculate the IC50 value.
Protocol for Cell Proliferation Inhibition:
-
Cell Plating: Seed M-NFS-60 cells in a 96-well plate at a density of 5,000 cells/well in culture medium containing a suboptimal concentration of murine CSF-1.
-
Treatment: Add serially diluted this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Quantify cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Analysis: Determine the IC50 value by plotting the luminescence signal against the compound concentration.[13]
In Vivo Syngeneic Tumor Model
The MC38 murine colon adenocarcinoma model is a widely used syngeneic model with an intact immune system, making it suitable for evaluating immunomodulatory agents like CSF1R inhibitors.[6][14]
Methodology:
-
Cell Implantation: Subcutaneously implant 1 x 10^6 MC38 cells into the flank of female C57BL/6 mice.[6]
-
Tumor Growth & Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize animals into treatment and vehicle control groups.
-
Formulation & Dosing: Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose). Administer the compound daily (QD) at the desired dose (e.g., 30 mg/kg).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise tumors. Tumors can be weighed and processed for downstream analysis, such as flow cytometry to quantify macrophage populations (e.g., CD45+, CD11b+, F4/80+) or immunohistochemistry (IHC) to assess biomarker modulation.
Conclusion
This compound is a superior tool compound for the preclinical investigation of CSF1R biology. Its combination of high potency, exceptional selectivity against other kinases, and favorable pharmacokinetic properties allows for clear, interpretable results in both in vitro and in vivo settings. This guide provides the foundational data and protocols to empower researchers to confidently explore the therapeutic potential of targeting the CSF1R pathway.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Discovery of acyl ureas as highly selective small molecule CSF1R kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. bcrj.org.br [bcrj.org.br]
- 12. cloud-clone.com [cloud-clone.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]
The CSF1R Inhibitor IACS-9439: A Deep Dive into its Effects on Myeloid-Derived Suppressor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid-derived suppressor cells (MDSCs) are a significant barrier to effective cancer immunotherapy, contributing to an immunosuppressive tumor microenvironment. Targeting the signaling pathways that govern MDSC function is a promising therapeutic strategy. This technical guide explores the role of IACS-9439, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), in modulating the activity of MDSCs. While direct quantitative data for this compound's effect on MDSCs is emerging, this document synthesizes current knowledge on CSF1R's role in MDSC biology and the observed effects of other selective CSF1R inhibitors to provide a comprehensive overview. We delve into the mechanism of action, relevant signaling pathways, and detailed experimental protocols for studying the impact of CSF1R inhibition on these critical immune-suppressive cells.
Introduction to Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that expand in pathological conditions such as cancer.[1] They are broadly categorized into two main subsets:
-
Monocytic MDSCs (M-MDSCs): Phenotypically similar to monocytes, in mice they are characterized as CD11b⁺Ly6G⁻Ly6Chigh.
-
Polymorphonuclear or Granulocytic MDSCs (PMN-MDSCs or G-MDSCs): Resembling neutrophils, in mice they are identified as CD11b⁺Ly6G⁺Ly6Clow.[2]
MDSCs potently suppress T-cell responses through various mechanisms, including the depletion of essential amino acids like L-arginine via the enzymes arginase-1 (ARG1) and inducible nitric oxide synthase (iNOS), the production of reactive oxygen species (ROS), and the secretion of immunosuppressive cytokines.[3][4] Their accumulation in the tumor microenvironment is associated with poor prognosis and resistance to immunotherapy.[5]
This compound and the CSF1R Signaling Axis in MDSCs
This compound is a potent, selective, and orally bioavailable inhibitor of CSF1R. CSF1R and its ligands, CSF-1 (M-CSF) and IL-34, are critical for the differentiation, proliferation, and survival of myeloid cells.[6] In the context of MDSCs, CSF1R signaling is particularly important for the recruitment and function of the monocytic subset (M-MDSCs).[7][8]
Mechanism of Action
The primary mechanism by which this compound is hypothesized to affect MDSCs is through the inhibition of CSF1R signaling, which in turn disrupts key downstream pathways essential for their immunosuppressive function. A crucial link has been identified between CSF1R and the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling axis.[1] Inhibition of CSF1R has been shown to reduce the activation of STAT3.[1]
Activated STAT3 is a key transcription factor that promotes the expression of genes involved in MDSC expansion and immunosuppressive functions, including ARG1.[9] Furthermore, recent evidence suggests that CSF1R signaling, via the JAK/STAT3 pathway, regulates the fatty acid metabolism of MDSCs.[1] Tumor-infiltrating MDSCs are known to increase their uptake and utilization of fatty acids through fatty acid oxidation (FAO) to fuel their immunosuppressive activities.[10][11] By inhibiting CSF1R, this compound is expected to disrupt this metabolic reprogramming, thereby reducing the immunosuppressive capacity of MDSCs.[1]
dot
References
- 1. Targeting CSF1R in myeloid-derived suppressor cells: insights into its immunomodulatory functions in colorectal cancer and therapeutic implications [agris.fao.org]
- 2. Subsets of Myeloid-Derived Suppressor Cells in Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of arginase I activity and expression by both PD-1 and CTLA-4 on the myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subpopulations of Myeloid-Derived Suppressor Cells (MDSC) impair T cell responses through independent nitric oxide-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting myeloid-derived suppressor cells with colony stimulating factor-1 receptor blockade can reverse immune resistance to immunotherapy in indoleamine 2,3-dioxygenase-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 regulates arginase-I in myeloid-derived suppressor cells from cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lipid Metabolic Pathways Confer the Immunosuppressive Function of Myeloid-Derived Suppressor Cells in Tumor [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IACS-9439 in the MC38 Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9439 is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] The inhibition of CSF1R signaling is a promising strategy in cancer immunotherapy, as it targets tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment. The MC38 (murine colon adenocarcinoma) syngeneic tumor model is a widely used preclinical model to evaluate the efficacy of immunotherapies in a host with a competent immune system. This document provides an overview of the application of this compound in the MC38 tumor model, including experimental protocols and expected outcomes based on available data.
Mechanism of Action of this compound
This compound functions by blocking the CSF1R signaling pathway. This pathway is crucial for the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment, cancer cells often secrete CSF1, which recruits and polarizes macrophages towards an M2-like phenotype. These M2-like TAMs are generally considered pro-tumoral, contributing to immunosuppression, angiogenesis, and metastasis. By inhibiting CSF1R, this compound is expected to reduce the population of M2-like TAMs, thereby alleviating immunosuppression and potentially promoting an anti-tumor immune response.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
While specific details on the administration of this compound in the MC38 model are not publicly available, a general protocol for such a study is provided below. This protocol is based on standard practices for in vivo efficacy studies in syngeneic mouse models.
MC38 Tumor Model Establishment
-
Cell Culture: MC38 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Female C57BL/6 mice, typically 6-8 weeks old, are used.
-
Tumor Implantation:
-
Harvest MC38 cells during the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or Matrigel at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Administration (Generalized Protocol)
-
Formulation: this compound is an orally bioavailable compound.[1][2] A common vehicle for oral gavage of hydrophobic compounds is a suspension in a solution such as 0.5% methylcellulose (B11928114) or a mixture of PEG400 and water.[3]
-
Dosage and Schedule: Preclinical studies with this compound in the MC38 model have indicated a dose-dependent inhibition of tumor growth.[1] However, the specific dosages and treatment schedule are not publicly available. A typical study would involve daily or twice-daily oral gavage for a period of 2-4 weeks.
-
Control Group: The control group should receive the vehicle alone, administered on the same schedule as the treatment group.
Experimental Workflow Diagram
Caption: General experimental workflow.
Data Presentation
Quantitative data from in vivo efficacy studies of this compound in the MC38 model would typically be presented in tables summarizing tumor growth inhibition and other relevant metrics. While the specific data for this compound is not available, the following tables illustrate the expected format for such results.
Table 1: Tumor Growth Inhibition of this compound in MC38 Tumor-Bearing Mice
| Treatment Group | Dose (mg/kg) | Administration Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | Data not available | - | - |
| This compound | Dose 1 | Daily | Data not available | Data not available | Data not available |
| This compound | Dose 2 | Daily | Data not available | Data not available | Data not available |
| This compound | Dose 3 | Daily | Data not available | Data not available | Data not available |
Table 2: Pharmacodynamic Effects of this compound on Tumor-Infiltrating Macrophages
| Treatment Group | Dose (mg/kg) | Mean % of CD45+ Cells that are F4/80+ Macrophages ± SEM | Mean % of Macrophages that are M2-like (e.g., CD206+) ± SEM | p-value vs. Vehicle (M2-like Macrophages) |
| Vehicle Control | - | Data not available | Data not available | - |
| This compound | Dose 1 | Data not available | Data not available | Data not available |
| This compound | Dose 2 | Data not available | Data not available | Data not available |
Conclusion
This compound represents a promising therapeutic agent for targeting the immunosuppressive tumor microenvironment in colorectal cancer. The MC38 syngeneic model is a suitable platform for its preclinical evaluation. The provided protocols offer a general framework for conducting such studies. It is important to note that specific details regarding the optimal dosage and administration of this compound in this model are not publicly available and would require access to the full study data for precise replication. Further research is warranted to fully elucidate the therapeutic potential and detailed mechanism of action of this compound in the MC38 tumor model.
References
Application Notes and Protocols for IACS-9439: A Potent and Selective CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9439 is a highly potent and selective, orally bioavailable inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) with a Ki value of 1 nM.[1][2] The CSF1R signaling pathway is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer, where tumor-associated macrophages (TAMs) often promote tumor growth and suppress anti-tumor immunity.[5][6] this compound has demonstrated the ability to reduce macrophage numbers, polarize them towards an anti-tumor M1 phenotype, and inhibit tumor growth in preclinical models.[5][6][7] These application notes provide detailed protocols for cell-based assays to evaluate the inhibitory activity of this compound on CSF1R signaling.
Data Presentation
The following table summarizes the inhibitory potency of this compound and other relevant CSF1R inhibitors.
| Compound | Target | Assay Type | IC50 / Ki | Cell Line | Reference |
| This compound | CSF1R | Biochemical | Ki: 1 nM | - | [1][2] |
| This compound | CSF1R | Cell-based | IC50: 18 µM | Panc02 | [1] |
| GW2580 | CSF1R | Kinase Assay | IC50: 52.4 nM | - | [8] |
| Pexidartinib (PLX3397) | CSF1R | Kinase Assay | IC50: 20 nM | - | [2][7] |
| CSF1R-IN-1 | CSF1R | Kinase Assay | IC50: 0.5 nM | - | [9] |
Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activation initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival. This compound inhibits this process by blocking the kinase activity of CSF1R.
Experimental Protocols
Two primary cell-based assays are detailed below to assess the efficacy of this compound: a cell proliferation assay using a CSF1-dependent cell line and a western blot analysis to measure the inhibition of downstream signaling.
Protocol 1: Cell Proliferation Assay using M-NFS-60 Cells
This protocol determines the effect of this compound on the proliferation of the murine myelogenous leukemia cell line M-NFS-60, which is dependent on CSF-1 for growth.
Materials:
-
M-NFS-60 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Murine CSF-1
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Culture: Culture M-NFS-60 cells in RPMI 1640 supplemented with 10% FBS and 10 ng/mL of murine CSF-1. Maintain cells in a 37°C, 5% CO2 incubator.
-
Cell Seeding:
-
Wash cells three times with PBS to remove residual growth factors.
-
Resuspend cells in RPMI 1640 with 10% FBS at a density of 1 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a DMSO-only vehicle control.
-
Add 50 µL of the diluted compound and 20 ng/mL of murine CSF-1 to the appropriate wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 440 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (100% proliferation) and a no-cell control (0% proliferation).
-
Plot the percentage of proliferation against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of p-ERK Inhibition in Macrophages
This protocol measures the inhibition of CSF1R downstream signaling by assessing the phosphorylation of ERK in response to CSF-1 stimulation in a macrophage cell line (e.g., bone marrow-derived macrophages (BMDMs) or THP-1).
Materials:
-
Macrophage cell line (e.g., BMDMs, THP-1)
-
Appropriate culture medium (e.g., DMEM for BMDMs, RPMI for THP-1)
-
FBS
-
Recombinant Human or Murine CSF-1
-
This compound
-
DMSO
-
6-well cell culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Seeding:
-
Culture macrophages in their recommended medium.
-
Seed cells into 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
-
Serum Starvation: Serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for 1-2 hours.
-
-
CSF-1 Stimulation: Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in this compound-treated samples to the vehicle-treated, CSF-1 stimulated control.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a cell-based assay to evaluate this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iy-5511.com [iy-5511.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IACS-9439 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9439 is a potent, highly selective, and orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R signaling is crucial for the differentiation, proliferation, and survival of macrophages.[3][4][5] In the tumor microenvironment, signaling through CSF1R on tumor-associated macrophages (TAMs) is believed to promote a pro-tumorigenic and immunosuppressive M2 phenotype.[2] By inhibiting CSF1R, this compound can modulate the tumor microenvironment by reducing the number of TAMs and promoting a shift towards an anti-tumor M1 macrophage phenotype.[2] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
This document provides detailed protocols and guidelines for the preparation and use of this compound in cell culture experiments, including information on its mechanism of action, solubility, and recommended experimental procedures.
Mechanism of Action
This compound selectively inhibits the CSF1R, a receptor tyrosine kinase.[1][2] The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[5][6][7] This phosphorylation cascade activates multiple downstream signaling pathways, including:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[3][7]
-
ERK1/2 (MAPK) Pathway: Involved in cell proliferation and differentiation.[7]
-
JAK/STAT Pathway: Regulates immune responses and inflammation.[7]
By blocking the kinase activity of CSF1R, this compound prevents the activation of these downstream pathways, thereby inhibiting the survival, proliferation, and differentiation of CSF1R-dependent cells, most notably macrophages.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆ClN₇O₃S | [8] |
| Molecular Weight | 516.02 g/mol | [8] |
| CAS Number | 2231259-57-5 | [8] |
| Ki value | 1 nM | [9] |
In Vitro Potency
| Cell Line | Assay Type | IC₅₀ | Reference |
| Panc02 | Phenotypic Assay | 18 µM | [9] |
| MNSF-60 | Phenotypic Assay | Single-digit nM | [10] |
Note: IC₅₀ values can vary depending on the cell line, assay conditions, and exposure time. It is recommended to determine the IC₅₀ for your specific cell line and experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Wear appropriate personal protective equipment (PPE) , including gloves, a lab coat, and safety glasses.
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Prepare a stock solution by dissolving this compound in sterile DMSO. A common stock concentration is 10 mM. To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder based on its molecular weight (516.02 g/mol ).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath (not exceeding 37°C). The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[8][10]
General Cell Culture Treatment Protocol
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile PBS
-
Cell culture plates or flasks
Procedure:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.
-
Include a vehicle control in your experimental design. This should be cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. The optimal incubation time will depend on the specific cell line and the endpoint being measured (e.g., 24, 48, or 72 hours).
-
Proceed with downstream analysis , such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, western blotting for target protein phosphorylation, or macrophage polarization analysis.
Macrophage Polarization Assay
This protocol describes the in vitro polarization of bone marrow-derived macrophages (BMDMs) and subsequent treatment with this compound.
Materials:
-
Bone marrow cells isolated from mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant murine IL-4 and IL-13 for M2 polarization
-
LPS and IFN-γ for M1 polarization
-
This compound stock solution
-
Cell culture plates
-
Flow cytometry antibodies (e.g., anti-F4/80, anti-CD86 for M1, anti-CD206 for M2) or reagents for qPCR analysis of marker genes.
Procedure:
Part 1: Generation of Bone Marrow-Derived Macrophages (BMDMs)
-
Isolate bone marrow cells from the femurs and tibias of mice under sterile conditions.
-
Culture the cells in RPMI-1640 complete medium supplemented with M-CSF (e.g., 20 ng/mL) for 7 days to differentiate them into BMDMs. Change the medium every 2-3 days.
Part 2: Macrophage Polarization and this compound Treatment
-
Seed the differentiated BMDMs into cell culture plates.
-
To induce M2 polarization , treat the cells with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
Concurrently with M2 polarization stimuli , add different concentrations of this compound or a vehicle control to the appropriate wells.
-
For comparison, you can induce M1 polarization in separate wells by treating with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
Incubate the cells for 24-48 hours.
Part 3: Analysis of Macrophage Polarization
-
Analyze the expression of M1 and M2 markers using flow cytometry or qPCR.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against surface markers such as CD86 (M1) and CD206 (M2), along with a general macrophage marker like F4/80.
-
qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of M1-associated genes (e.g., Nos2, Tnf, Il1b) and M2-associated genes (e.g., Arg1, Fizz1, Ym1).
-
Mandatory Visualization
Caption: this compound inhibits the CSF1R signaling pathway.
Caption: Experimental workflow for this compound in cell culture.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CAS 2231259-57-5 | Buy this compound | Sun-shinechem [sun-shinechem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Tumor-Associated Macrophages (TAMs) Following IACS-9439 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9439 is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] The CSF1/CSF1R signaling pathway is critical for the survival, differentiation, and proliferation of macrophages.[2][3] In the tumor microenvironment (TME), this pathway is hijacked to promote the differentiation of tumor-associated macrophages (TAMs) towards an immunosuppressive, pro-tumoral M2 phenotype. These M2-like TAMs contribute to tumor growth, angiogenesis, and metastasis.[1] this compound has been developed to counteract this effect by reducing the population of M2 TAMs and promoting a shift towards a pro-inflammatory, anti-tumoral M1 phenotype.[1]
These application notes provide a detailed protocol for the analysis of TAM populations in murine tumor models treated with this compound using multi-color flow cytometry. The protocol covers tumor dissociation, antibody staining, and a gating strategy to quantify the changes in TAM subsets.
Mechanism of Action of this compound on TAMs
This compound selectively inhibits CSF1R, leading to a dose-dependent reduction in macrophages within the tumor.[1] By blocking the CSF1R signaling cascade, this compound is expected to induce a phenotypic shift in the remaining TAM population from an M2-like state, characterized by markers such as CD206, to a more M1-like state, with increased expression of markers like MHC Class II.[2][3][4][5] This repolarization of TAMs can enhance anti-tumor immune responses and inhibit tumor growth.
Caption: this compound inhibits CSF1R signaling, leading to a shift from M2 to M1 TAM polarization.
Quantitative Data on the Effects of CSF1R Inhibition on TAMs
The following tables summarize the expected quantitative changes in TAM populations following treatment with a CSF1R inhibitor, based on preclinical studies of compounds with a similar mechanism of action to this compound.
Table 1: Expected Changes in TAM Populations in Response to CSF1R Inhibition
| Cell Population | Marker Profile | Expected Change with this compound Treatment |
| Total Macrophages | CD45+, CD11b+, F4/80+ | Decrease |
| M1-like Macrophages | CD45+, CD11b+, F4/80+, MHCII high | Increase (in proportion) |
| M2-like Macrophages | CD45+, CD11b+, F4/80+, CD206 high | Decrease |
Table 2: Expected Changes in Marker Expression on TAMs Following CSF1R Inhibition
| Marker | Phenotypic Association | Expected Change in Expression |
| CD206 (Mannose Receptor) | M2-like | Decrease |
| MHC Class II | M1-like (Antigen Presentation) | Increase |
| CD86 | M1-like (Co-stimulation) | Increase |
| Arginase-1 | M2-like (Immunosuppression) | Decrease |
| iNOS | M1-like (Pro-inflammatory) | Increase |
Experimental Protocols
Protocol 1: Tumor Dissociation for Single-Cell Suspension
This protocol describes the enzymatic and mechanical dissociation of murine tumors to generate a single-cell suspension suitable for flow cytometry.
Materials:
-
Tumor-bearing mice (treated with this compound or vehicle control)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (100 mg/mL stock)
-
DNase I (10 mg/mL stock)
-
70 µm and 40 µm cell strainers
-
50 mL conical tubes
-
ACK lysis buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Euthanize mice and aseptically resect tumors.
-
In a sterile petri dish, mince the tumor tissue into small pieces (approximately 1-2 mm³) using a scalpel.
-
Transfer the minced tissue into a 50 mL conical tube containing 10 mL of digestion buffer (RPMI 1640 + 5% FBS + 1 mg/mL Collagenase IV + 100 µg/mL DNase I).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Neutralize the enzymatic digestion by adding 20 mL of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 5 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of PBS to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in PBS and pass through a 40 µm cell strainer to obtain a single-cell suspension.
-
Count viable cells using a hemocytometer or automated cell counter. The cells are now ready for antibody staining.
Protocol 2: Flow Cytometry Staining of TAMs
This protocol outlines the procedure for staining the single-cell suspension with fluorescently conjugated antibodies for flow cytometric analysis.
Materials:
-
Single-cell suspension from Protocol 1
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
96-well V-bottom plate or FACS tubes
-
Fc Block (anti-mouse CD16/CD32)
-
Live/Dead fixable viability stain
-
Fluorescently conjugated antibodies (see Table 3)
-
Intracellular staining buffer kit (if required for markers like Arginase-1 or iNOS)
Table 3: Recommended Antibody Panel for TAM Analysis
| Marker | Fluorochrome | Purpose |
| CD45 | e.g., AF700 | Pan-leukocyte marker |
| CD11b | e.g., PE-Cy7 | Myeloid marker |
| F4/80 | e.g., APC | Macrophage marker |
| Ly6G | e.g., PerCP-Cy5.5 | Neutrophil exclusion |
| Ly6C | e.g., BV605 | Monocyte marker |
| MHC Class II (I-A/I-E) | e.g., BV421 | M1-like marker |
| CD206 (MMR) | e.g., PE | M2-like marker |
| CD86 | e.g., FITC | M1-like marker |
Procedure:
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well V-bottom plate or FACS tube.
-
Stain for viability using a Live/Dead stain according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with 200 µL of FACS buffer and centrifuge at 300 x g for 3 minutes. Discard the supernatant.
-
Block Fc receptors by resuspending the cells in 50 µL of FACS buffer containing Fc Block. Incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorescently conjugated surface antibodies (see Table 3). The optimal concentration of each antibody should be predetermined by titration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of FACS buffer.
-
If performing intracellular staining (e.g., for Arginase-1, iNOS), proceed with a fixation and permeabilization kit according to the manufacturer's protocol.
-
Resuspend the final cell pellet in 200-400 µL of FACS buffer for analysis on a flow cytometer.
Gating Strategy and Data Analysis
A sequential gating strategy should be employed to identify the TAM populations of interest.
Caption: A representative gating strategy for identifying TAM subpopulations by flow cytometry.
Gating Sequence:
-
Singlets: Gate on single cells using Forward Scatter Area (FSC-A) versus Forward Scatter Height (FSC-H).
-
Live Cells: From the singlet population, gate on live cells, which are negative for the viability dye.
-
Leukocytes: From the live cell population, gate on CD45+ cells.
-
Myeloid Cells: From the CD45+ population, gate on CD11b+ and Ly6G- cells to exclude neutrophils.
-
TAMs: From the CD11b+ Ly6G- population, gate on F4/80+ cells to identify total TAMs.
-
M1/M2 Phenotyping: From the total TAM (F4/80+) population, analyze the expression of MHC Class II and CD206 to distinguish between M1-like (MHCII high, CD206 low/neg) and M2-like (CD206 high, MHCII low/neg) macrophages. Further characterization can be done using CD86 for M1-like TAMs.
By following these protocols, researchers can effectively analyze the impact of this compound on the tumor-associated macrophage landscape, providing valuable insights into its immunomodulatory effects and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orally Bioavailable CSF1R Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1][2] In the context of cancer, tumor-associated macrophages (TAMs) are key components of the tumor microenvironment (TME) and are predominantly polarized towards an immunosuppressive M2 phenotype, which promotes tumor growth, angiogenesis, and metastasis.[3][4] Targeting the CSF1R pathway to modulate TAMs has emerged as a promising therapeutic strategy in oncology.[5] This document provides detailed application notes and protocols for the preclinical evaluation of orally bioavailable CSF1R inhibitors, focusing on Pexidartinib, BLZ945, and BPR1R024.
Featured Orally Bioavailable CSF1R Inhibitors
This document focuses on three well-characterized orally bioavailable CSF1R inhibitors that have shown significant promise in preclinical cancer models:
-
Pexidartinib (PLX3397): A potent inhibitor of CSF1R and c-Kit.[6][7] It is an FDA-approved agent for the treatment of tenosynovial giant cell tumor (TGCT), a disease driven by CSF1R signaling.[8][9]
-
BLZ945: A highly selective and brain-penetrant CSF1R inhibitor.[10][11] It has been extensively evaluated in preclinical models of various cancers, including glioblastoma and breast cancer.[1][3]
-
BPR1R024: A potent and selective CSF1R inhibitor with demonstrated antitumor and immunomodulatory activity in preclinical models.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data for Pexidartinib, BLZ945, and BPR1R024 from preclinical studies.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Pexidartinib | CSF1R | 17 - 20 | Kinase Assay | [7][14] |
| c-Kit | 10 - 12 | Kinase Assay | [6][8] | |
| FLT3 | 160 | Kinase Assay | [6] | |
| BLZ945 | CSF1R | 1 | Kinase Assay | [10][15] |
| CSF1R (cellular) | 67 | M-CSF-dependent murine leukemia cell line MNFS60 | [15] | |
| CSF1R (cellular) | 98 | Bone Marrow-Derived Macrophages (BMDM) | [1] | |
| CSF1R (cellular) | 142 | EOC2 (microglia) | [1] | |
| BPR1R024 | CSF1R | 0.53 | Kinase Assay | [12][13] |
| CSF1R (cellular) | 24 | M(CSF1) macrophages | [12] | |
| AURA | >10,000 | Kinase Assay | [5] | |
| AURB | 1,400 | Kinase Assay | [5] |
Table 2: In Vivo Efficacy in Preclinical Cancer Models
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Result | Reference |
| Pexidartinib | Osteosarcoma | C3H mice with LM8-Luc cells | 40 mg/kg/day, oral gavage | Tumor Growth Inhibition | High-dose group showed significant suppression of primary tumor growth and lung metastasis. | [16] |
| Glioblastoma | Mouse model | Not specified | Combination with Radiation | Maintained a much slower tumor growth rate compared to radiation alone. | [17] | |
| BLZ945 | Triple-Negative Breast Cancer Brain Metastasis | 4T1-BR5 and 231-BR models | 200 mg/kg/day, oral gavage | Reduction in brain metastases | 57-65% reduction in the prevention setting; 44-65% reduction in the treatment setting. | [1] |
| PDGF-driven Glioma | RCAS-hPDGF-B/Nestin-Tv-a;Ink4a/Arf−/− mice | 200 mg/kg/day, oral gavage | Tumor Volume Reduction | 62% average volume reduction after 2 weeks. | [3] | |
| Glioma | PDG model | Not specified | Glioma Cell Proliferation | 67-98% reduction following treatment. | [10] | |
| BPR1R024 | Murine Colon Tumor | MC38 model | 100 mg/kg, twice a day, oral | Tumor Growth Inhibition (TGI) | TGI = 59% | [12] |
Signaling Pathway
The CSF1R signaling cascade is initiated by the binding of its ligands, CSF-1 or IL-34, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling pathways, including PI3K/AKT and MAPK/ERK, which are crucial for macrophage survival, proliferation, and differentiation.
Experimental Workflow
A typical preclinical workflow for evaluating a novel orally bioavailable CSF1R inhibitor involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and efficacy.
Experimental Protocols
In Vitro Assays
1. CSF1R Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from a generic LanthaScreen™ assay and should be optimized for specific laboratory conditions.
-
Materials:
-
Recombinant human CSF1R kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Kinase Buffer
-
Test compounds (e.g., Pexidartinib, BLZ945, BPR1R024)
-
384-well plate
-
-
Procedure:
-
Prepare a 2X solution of the CSF1R kinase in kinase buffer.
-
Prepare a 4X solution of the test compounds and a 4X solution of the tracer in kinase buffer.
-
Add 5 µL of the 2X kinase solution to each well of the 384-well plate.
-
Add 2.5 µL of the 4X test compound or vehicle control to the appropriate wells.
-
Add 2.5 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and determine the IC50 values for each compound.
-
2. Macrophage Viability/Proliferation Assay (MTT Assay)
-
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Recombinant murine CSF-1
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
-
Procedure:
-
Seed macrophages in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with a medium containing a suboptimal concentration of CSF-1.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[18]
-
3. Western Blot for CSF1R Phosphorylation
-
Materials:
-
Macrophage cell line
-
Serum-free medium
-
Recombinant human CSF-1
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate macrophages and starve them in a serum-free medium overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of CSF1R phosphorylation.
-
In Vivo Assays
1. Murine Syngeneic or Xenograft Tumor Model
-
Materials:
-
Appropriate cancer cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)
-
Immunocompetent (for syngeneic models) or immunodeficient (for xenografts) mice (e.g., C57BL/6, BALB/c, or nude mice)
-
Matrigel (optional)
-
Test compounds formulated for oral gavage
-
Vehicle control
-
-
Procedure:
-
Culture the cancer cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile PBS or a PBS/Matrigel mixture.
-
Subcutaneously inject the cell suspension (typically 1 x 10⁵ to 1 x 10⁶ cells) into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
Administer the test compounds or vehicle control daily via oral gavage.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[8]
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis.
-
2. Immunohistochemistry (IHC) for Tumor Microenvironment Analysis
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Primary antibodies (e.g., anti-F4/80 for macrophages, anti-CD8 for cytotoxic T cells, anti-CD31 for blood vessels)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
-
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Acquire images using a microscope and quantify the staining using image analysis software.[19]
-
3. Flow Cytometry for Immune Cell Profiling
-
Materials:
-
Fresh tumor tissue
-
Digestion buffer (e.g., RPMI with collagenase and DNase)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, F4/80, CD4, CD8, FoxP3)
-
Flow cytometer
-
-
Procedure:
-
Mechanically and enzymatically dissociate the fresh tumor tissue to obtain a single-cell suspension.[1]
-
Filter the cell suspension through a cell strainer to remove clumps.
-
Perform red blood cell lysis if necessary.
-
Count the viable cells.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against surface and intracellular markers.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different immune cell populations within the tumor.[1]
-
References
- 1. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 8. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 9. CSF1R Polyclonal Antibody (PA5-17538) [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phospho-CSF-1R/M-CSF-R (Tyr699) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IACS-9439 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of IACS-9439 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.
Q2: What is the solubility of this compound in DMSO?
A2: While a specific maximum solubility value (e.g., in mg/mL) is not consistently reported in publicly available literature, this compound is routinely dissolved in DMSO to prepare stock solutions, commonly at a concentration of 10 mM. This indicates a high degree of solubility sufficient for most experimental needs.
Q3: How should I store this compound powder and its DMSO stock solution?
A3: Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In DMSO | -20°C | Up to 1 month |
| In DMSO | -80°C | Up to 6 months |
Note: These are general guidelines. Always refer to the manufacturer's certificate of analysis (CoA) for specific storage recommendations. To avoid degradation, it is highly recommended to aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles.
Q4: What are typical working concentrations for this compound in in-vitro assays?
A4: this compound is a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) with a reported IC50 of approximately 12 nM in biochemical assays.[1] For cell-based assays, the optimal working concentration will vary depending on the cell type and experimental design. However, a starting point for concentration ranges in cell-based assays would typically be from the low nanomolar to the low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guides
Issue 1: this compound is not fully dissolving in DMSO.
-
Possible Cause 1: DMSO Quality. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power.
-
Solution: Use fresh, anhydrous, high-purity DMSO. When not in use, keep the DMSO container tightly sealed and consider storing it in a desiccator.
-
-
Possible Cause 2: Insufficient Mixing. The compound may not have been adequately mixed to facilitate complete dissolution.
-
Solution: After adding DMSO to the powdered this compound, vortex the solution for 1-2 minutes. If dissolution is still incomplete, sonication in a water bath for 5-10 minutes can be effective. Gentle warming (to no more than 37°C) can also be attempted, but with caution to avoid potential degradation.
-
-
Possible Cause 3: Concentration Exceeds Solubility Limit. You may be attempting to prepare a stock solution at a concentration higher than the solubility limit of this compound in DMSO.
-
Solution: While the exact limit is not widely published, preparing stock solutions at or below 10 mM is a common and reliable practice. If a higher concentration is required, it is advisable to first test the solubility on a small scale.
-
Issue 2: Precipitate forms when diluting the this compound DMSO stock into aqueous media.
-
Possible Cause: Poor Aqueous Solubility. this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
-
Solution 1: Stepwise Dilution. Avoid adding the DMSO stock directly to a large volume of aqueous solution. Instead, perform serial dilutions. For example, first, dilute the 10 mM DMSO stock to an intermediate concentration in a smaller volume of medium, mix well, and then add this intermediate solution to the final volume.
-
Solution 2: Final DMSO Concentration. Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to minimize both solvent-induced toxicity and precipitation. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 481.57 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 481.57 g/mol * (1000 mg / 1 g) = 4.8157 mg
-
-
Weigh the compound: Carefully weigh out approximately 4.82 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, place the tube in a sonicator water bath for 5-10 minutes to aid dissolution.
-
Aliquot and store: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Visualizations
References
Technical Support Center: IACS-9439 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efficacy issues with the CSF1R inhibitor, IACS-9439, in in vivo experiments.
I. Understanding this compound: Mechanism of Action
Before troubleshooting, it is crucial to understand the mechanism of action of this compound. This compound is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] In the tumor microenvironment, CSF1R signaling is critical for the recruitment, differentiation, and survival of tumor-associated macrophages (TAMs), particularly the immunosuppressive M2 phenotype. By inhibiting CSF1R, this compound aims to deplete these pro-tumoral macrophages, promoting a shift towards an anti-tumor M1 phenotype and enhancing the overall anti-cancer immune response.[1]
DOT Code for Signaling Pathway Diagram
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo efficacy studies with this compound.
Q1: I am not observing the expected tumor growth inhibition with this compound. What are the potential causes?
Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.
DOT Code for Troubleshooting Workflow
References
Technical Support Center: Overcoming Resistance to IACS-9439
Welcome to the technical support center for IACS-9439. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and overcoming potential resistance to the CSF1R inhibitor this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] By inhibiting CSF1R, this compound aims to reduce the population of tumor-associated macrophages (TAMs) and promote a shift from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype within the tumor microenvironment.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound are still under investigation, a common mechanism of resistance to CSF1R inhibitors involves the activation of bypass signaling pathways.[3][4][5] A key pathway implicated in resistance to other CSF1R inhibitors, such as BLZ945, is the hyperactivation of the PI3K/Akt signaling cascade, often driven by increased Insulin-like Growth Factor 1 (IGF-1) and its receptor (IGF-1R) signaling.[4][6]
Q3: How can we experimentally confirm the development of resistance to this compound in our cancer cell lines?
The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the treated cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay. A resistance index (RI) can be calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.
Q4: What strategies can we employ to overcome this compound resistance?
Based on the likely mechanism of resistance, a combination therapy approach is recommended. Co-treatment with a PI3K inhibitor or an IGF-1R inhibitor alongside this compound may restore sensitivity.[4]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound.
| Possible Cause | Recommended Solution |
| Cell line instability or heterogeneity | Ensure you are using a low-passage, authenticated cell line. Consider single-cell cloning to establish a homogenous parental line. |
| Variability in experimental conditions | Standardize all experimental parameters, including cell seeding density, drug incubation time, and assay reagents. |
| Drug degradation | Prepare fresh stock solutions of this compound regularly and store them appropriately as per the manufacturer's instructions. |
Problem 2: Failure to generate a stable this compound resistant cell line.
| Possible Cause | Recommended Solution |
| Drug concentration is too high | Start with a low concentration of this compound (around the IC20) and gradually increase the concentration in a stepwise manner.[7][8] |
| Insufficient duration of drug exposure | The process of generating resistant cell lines can take several months. Be patient and allow sufficient time for the selection of resistant clones.[9] |
| Cell line is inherently resistant | Some cell lines may have intrinsic resistance mechanisms. Consider screening a panel of cell lines to find a suitable model. |
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound Resistant Cell Lines
This table presents example data that a researcher might generate to confirm resistance.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| Glioblastoma (U-87 MG) | 15 | 250 | 16.7 |
| Pancreatic Cancer (PANC-1) | 25 | 400 | 16.0 |
| Breast Cancer (MCF-7) | 50 | 750 | 15.0 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for developing acquired resistance in a cancer cell line through continuous exposure to increasing concentrations of this compound.
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by approximately 2-fold.
-
Repeat and monitor: Continue this stepwise increase in drug concentration. It is crucial to monitor the cells closely for signs of toxicity and to allow sufficient time for recovery and adaptation at each concentration. This process may take several months.[9]
-
Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the resistant cell line is established. Confirm the new IC50 and calculate the resistance index.
-
Cryopreserve: Freeze vials of the resistant cell line at different passages to ensure a stable stock.
Protocol 2: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol outlines the steps to assess the activation status of the PI3K/Akt pathway in parental and this compound resistant cell lines.
-
Cell Lysis:
-
Culture parental and resistant cells to 70-80% confluency.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PI3K, total PI3K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: this compound inhibits CSF1R, while resistance can arise from IGF-1R-mediated PI3K/Akt activation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting unexpected results from IACS-9439 experiments
Welcome to the technical support center for IACS-9439 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered when working with the potent and selective CSF1R inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally bioavailable inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). By inhibiting CSF1R, this compound blocks the signaling pathway responsible for the differentiation, proliferation, and survival of macrophages, particularly tumor-associated macrophages (TAMs). This inhibition is intended to reduce the population of immunosuppressive M2-like TAMs and promote a shift towards a pro-inflammatory M1-like phenotype, thereby enhancing anti-tumor immunity.
Q2: What are the expected outcomes of a successful this compound experiment in a tumor model?
A2: In a responsive tumor model, treatment with this compound is expected to lead to a dose-dependent reduction in TAMs within the tumor microenvironment.[1] This should be accompanied by a phenotypic switch in the remaining macrophage population from an M2 (pro-tumor) to an M1 (anti-tumor) state. Ultimately, these changes are expected to result in the inhibition of tumor growth.[1]
Q3: I am not observing the expected level of tumor growth inhibition. What are the potential reasons?
A3: Several factors could contribute to a lack of efficacy. These include, but are not limited to:
-
Resistance Mechanisms: The tumor cells may have intrinsic or acquired resistance to CSF1R inhibition. This could involve the activation of alternative survival pathways.
-
Low CSF1R Dependence: The specific tumor model may not be highly dependent on CSF1R signaling for its growth and survival.
-
Pharmacokinetic/Pharmacodynamic Issues: In in vivo studies, inadequate drug exposure at the tumor site can lead to a lack of efficacy.
-
Experimental Variability: Inconsistent drug preparation, administration, or assessment methods can lead to variable results.
Q4: Can this compound have off-target effects?
A4: While this compound is designed to be a selective CSF1R inhibitor, like most kinase inhibitors, it has the potential for off-target activities, especially at higher concentrations.[2] It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes on-target effects while minimizing potential off-target toxicities.
Q5: Are there any known unexpected metabolic effects of CSF1R inhibition?
A5: Yes, studies have shown that CSF1R inhibition can lead to unexpected metabolic rewiring in macrophages.[3][4][5][6] This can include alterations in cholesterol synthesis and fatty acid metabolism.[4][5][6] Researchers should be aware of these potential metabolic shifts when analyzing their data.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Macrophage Polarization Results
Question: My flow cytometry or qPCR results show inconsistent M1/M2 macrophage polarization after this compound treatment. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Culture Variability | Ensure consistent cell seeding densities and passage numbers for macrophage differentiation. Use a standardized protocol for monocyte isolation and macrophage generation. | More consistent baseline macrophage populations leading to reproducible polarization results. |
| Stimulation/Inhibition Timing | Optimize the timing of this compound treatment relative to macrophage polarization stimuli (e.g., LPS/IFN-γ for M1, IL-4/IL-13 for M2). | Clearer and more consistent shifts in M1/M2 marker expression. |
| Antibody Panel for Flow Cytometry | Validate the flow cytometry antibody panel for specificity and appropriate compensation. Use fluorescence minus one (FMO) controls to set accurate gates.[1] | Reduced spectral overlap and more accurate identification of M1 and M2 populations. |
| Primer/Probe Specificity for qPCR | Verify the specificity of primers and probes for M1/M2 marker genes. Run a melt curve analysis to check for non-specific amplification. | Accurate and reliable quantification of gene expression changes. |
| Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for inducing the desired phenotypic switch without causing significant cell death. | Identification of a therapeutic window for observing macrophage repolarization. |
Troubleshooting Workflow for Inconsistent Macrophage Polarization:
Caption: Troubleshooting workflow for inconsistent macrophage polarization.
Issue 2: Higher-than-Expected Cytotoxicity in Cancer Cells
Question: I'm observing significant cancer cell death at concentrations where I expect to see primarily macrophage-targeted effects. Why is this happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | Perform a kinome-wide selectivity screen to identify unintended kinase targets of this compound at the concentrations used.[7] | A clearer understanding of the inhibitor's selectivity profile and potential off-target liabilities. |
| Direct Effect on Cancer Cells | Test the effect of this compound on cancer cell viability in the absence of macrophages to determine if there is a direct cytotoxic effect. | Differentiation between macrophage-mediated and direct anti-tumor effects. |
| Inappropriate Dosage | Conduct a thorough dose-response analysis on both cancer cells and macrophages to identify a concentration that selectively targets macrophages. | Establishment of a therapeutic window for macrophage-specific effects. |
| Compound Solubility Issues | Visually inspect the culture medium for any signs of compound precipitation. Ensure the final DMSO concentration is not causing toxicity. | Accurate and reproducible drug exposure to the cells. |
Logical Relationship for Investigating Unexpected Cytotoxicity:
Caption: Investigating the cause of unexpected cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay by Flow Cytometry
Objective: To assess the effect of this compound on the polarization of monocyte-derived macrophages.
Methodology:
-
Monocyte Isolation: Isolate CD14+ monocytes from healthy donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6 days to differentiate them into M0 macrophages.
-
Polarization and Treatment:
-
For M1 polarization , replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
For M2 polarization , replace the medium with fresh medium containing 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
Concurrently, treat the cells with a range of this compound concentrations or a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with Human TruStain FcX™ for 10 minutes.
-
Stain with a cocktail of fluorescently labeled antibodies against macrophage surface markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the macrophage population and quantifying the percentage of M1 and M2 polarized cells.
-
Experimental Workflow for Macrophage Polarization Assay:
Caption: Workflow for in vitro macrophage polarization assay.
Protocol 2: In Vitro Tumor Growth Inhibition Assay (SRB Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells in co-culture with macrophages.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Macrophage Co-culture: Add differentiated macrophages (prepared as in Protocol 1) to the cancer cell cultures at a specific effector-to-target ratio.
-
Treatment: Add various concentrations of this compound or vehicle control to the co-cultures.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation:
-
Staining:
-
Washing:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MC38 | Colon Adenocarcinoma | 50 |
| PANC02 | Pancreatic Cancer | 75 |
| B16-F10 | Melanoma | >1000 |
| 4T1 | Breast Cancer | 150 |
Table 2: Expected Changes in Macrophage Marker Expression Following this compound Treatment
| Marker | Macrophage Type | Expected Change with this compound |
| CD80 | M1 | Increase |
| CD86 | M1 | Increase |
| iNOS | M1 | Increase |
| CD163 | M2 | Decrease |
| CD206 | M2 | Decrease |
| Arg1 | M2 | Decrease |
Signaling Pathway of CSF1R Inhibition by this compound:
Caption: this compound inhibits CSF1R signaling pathways.
References
- 1. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 2. rsc.org [rsc.org]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
Validation & Comparative
A Head-to-Head Comparison of IACS-9439 and Other CSF1R Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel CSF1R inhibitor IACS-9439 against other prominent CSF1R inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation and selection of CSF1R-targeting compounds for preclinical and clinical research.
Colony-Stimulating Factor 1 Receptor (CSF1R) signaling is a critical pathway in the differentiation, proliferation, and survival of macrophages. In the context of cancer, tumor-associated macrophages (TAMs) often adopt a pro-tumoral M2 phenotype, contributing to an immunosuppressive tumor microenvironment and promoting tumor growth and metastasis. Consequently, inhibiting the CSF1R pathway has emerged as a promising therapeutic strategy. This guide focuses on a head-to-head comparison of this compound with other CSF1R inhibitors, including Pexidartinib, BLZ945, JNJ-40346527, and the monoclonal antibodies Emactuzumab and Cabiralizumab.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and other selected CSF1R inhibitors. It is important to note that these values are compiled from various studies and may have been determined using different experimental conditions.
Table 1: In Vitro Potency and Selectivity of Small Molecule CSF1R Inhibitors
| Inhibitor | Type | CSF1R Potency (IC50/Ki) | Key Selectivity Profile |
| This compound | Small Molecule | Ki = 1 nM[1] | Highly selective for CSF1R over other kinases, including closely related type III kinases like c-KIT and PDGFRβ.[2] |
| Pexidartinib | Small Molecule | IC50 = 20 nM | Multi-targeted inhibitor of CSF1R, KIT (IC50 = 10 nM), and FLT3 (IC50 = 160 nM).[3] |
| BLZ945 | Small Molecule | IC50 = 1 nM | >1000-fold selective against its closest receptor tyrosine kinase homologs c-KIT and PDGFRβ.[2] |
| JNJ-40346527 | Small Molecule | IC50 = 3.2 nM | Selective inhibitor of CSF1R tyrosine kinase.[4] |
Table 2: Characteristics of Monoclonal Antibody CSF1R Inhibitors
| Inhibitor | Type | Mechanism of Action |
| Emactuzumab | Monoclonal Antibody | Binds to the extracellular domain of CSF1R, preventing ligand binding and receptor dimerization. |
| Cabiralizumab | Monoclonal Antibody | Binds to CSF1R and blocks the binding of both CSF-1 and IL-34, inhibiting receptor activation. |
Preclinical Efficacy Highlights
This compound:
-
Demonstrated dose-dependent reduction in macrophages and tumor growth inhibition in MC38 and PANC02 syngeneic tumor models.[2][5]
-
Promoted macrophage polarization toward the anti-tumoral M1 phenotype.[2][5]
Pexidartinib:
-
In combination with radiation, significantly reduced tumor size and prolonged survival in a mouse model of prostate cancer.[6]
-
Combined with paclitaxel, it decreased macrophage infiltration and reduced tumor growth and pulmonary metastases in a mammary tumor model.[6]
-
Showed efficacy in sarcoma models by reprogramming TAMs and enhancing T-cell infiltration.[7][8]
BLZ945:
-
Significantly improved long-term survival and regressed established gliomas in a transgenic mouse model of proneural glioblastoma.[9]
-
Inhibited orthotopic tumor growth of patient-derived proneural tumor spheres and cell lines in vivo.[9]
-
In combination with radiotherapy, it enhanced survival in an immunocompetent glioblastoma mouse model.[10]
JNJ-40346527:
-
Demonstrated anti-proliferative effects on microglia in a neuroinflammation model.[11]
-
Attenuated tau-induced neurodegeneration and resulted in functional improvement in a mouse tauopathy model.[11][12]
-
In a murine model of T-cell transfer colitis, it reduced inflammatory macrophage recruitment and suppressed the disease.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CSF1R inhibitors.
CSF1R Kinase Assay (Biochemical Assay)
This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against the CSF1R kinase domain.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CSF1R.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted test compound to the wells of a 384-well plate.
-
Add the CSF1R enzyme to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to the wells. The final ATP concentration should be close to its Km value for CSF1R.
-
Incubate the reaction for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Macrophage Polarization Assay
This protocol describes a method to assess the effect of CSF1R inhibitors on macrophage polarization.
Objective: To determine if a CSF1R inhibitor can shift the polarization of macrophages from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.
Materials:
-
Human or mouse bone marrow-derived monocytes or a suitable monocytic cell line (e.g., THP-1).
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
M-CSF (for differentiation into M0 macrophages).
-
Cytokines for polarization:
-
M1 polarization: LPS and IFN-γ
-
M2 polarization: IL-4 and IL-13
-
-
Test compound (e.g., this compound).
-
Reagents for analysis (e.g., antibodies for flow cytometry, reagents for qPCR or ELISA).
Procedure:
-
Macrophage Differentiation: Culture monocytes in the presence of M-CSF for 5-7 days to differentiate them into naive M0 macrophages.
-
Polarization:
-
For M1 polarization, treat the M0 macrophages with LPS and IFN-γ.
-
For M2 polarization, treat the M0 macrophages with IL-4 and IL-13.
-
In parallel, treat M2-polarizing macrophages with the test compound at various concentrations.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Analyze the expression of M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD163, CD206).
-
qPCR: Measure the gene expression of M1-associated cytokines (e.g., TNF-α, IL-1β) and M2-associated cytokines (e.g., IL-10, Arg1).
-
ELISA: Quantify the secretion of M1 and M2 cytokines in the culture supernatant.
-
In Vivo Tumor Model Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a CSF1R inhibitor in a syngeneic mouse model.
Objective: To assess the in vivo anti-tumor activity of a CSF1R inhibitor as a monotherapy or in combination with other agents.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer).
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Calipers for tumor measurement.
-
Materials for tissue collection and analysis (e.g., flow cytometry, immunohistochemistry).
Procedure:
-
Tumor Implantation: Subcutaneously inject a known number of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control according to the planned dosing schedule and route.
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic and Immune Analysis:
-
Analyze the tumors for changes in the immune cell infiltrate, particularly the number and polarization state of TAMs, using flow cytometry or immunohistochemistry.
-
Analyze other immune cell populations such as T cells (CD4+, CD8+) and regulatory T cells.
-
Visualizing Key Pathways and Workflows
CSF1R Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This triggers a cascade of downstream signaling events that regulate macrophage survival, proliferation, differentiation, and function.
References
- 1. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - ORKA (beta) [oxfordhealth.nhs.uk]
- 12. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]
Validating IACS-9439 Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of IACS-9439, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), in the context of patient-derived xenograft (PDX) models. While direct experimental data on this compound efficacy in PDX models is not extensively available in published literature, this document synthesizes the known mechanism of action of this compound and outlines a framework for its evaluation in clinically relevant preclinical models. We will explore its potential compared to other CSF1R inhibitors and provide standardized experimental protocols for such validation studies.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for CSF1R, a key receptor tyrosine kinase.[1][2][3] The CSF1R signaling pathway is crucial for the differentiation, survival, and function of macrophages.[2][3] In the tumor microenvironment, a high density of tumor-associated macrophages (TAMs), particularly those with an M2-like pro-tumorigenic phenotype, is often associated with poor prognosis.[2]
This compound has been shown to exert its anti-tumor effects by:
-
Depleting TAMs: By inhibiting CSF1R, this compound disrupts the survival signals for macrophages, leading to a reduction in their numbers within the tumor.
-
Repolarizing Macrophages: It promotes the shift of the remaining TAMs from an immunosuppressive M2 phenotype towards a pro-inflammatory and anti-tumor M1 phenotype.[2][3]
Preclinical studies in syngeneic mouse models (MC38 and PANC02) have demonstrated that treatment with this compound leads to dose-dependent tumor growth inhibition.[2][3]
The Role of Patient-Derived Xenografts in Validating Novel Therapies
Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a powerful preclinical platform.[4][5][6] They offer significant advantages over traditional cell line-derived xenografts by:
-
Preserving Tumor Heterogeneity: PDX models better recapitulate the genetic and phenotypic diversity of the original patient tumor.[4][6]
-
Maintaining Tumor Microenvironment Components: They retain key elements of the human tumor stroma, which can be crucial for evaluating therapies that target the tumor microenvironment.[4]
-
Predictive Power: Studies have shown a correlation between treatment responses in PDX models and clinical outcomes in patients.
Given that this compound's mechanism of action is centered on modulating the tumor immune microenvironment, specifically TAMs, PDX models represent a highly relevant system to validate its efficacy in a setting that more closely mimics human cancer.
Comparative Efficacy of CSF1R Inhibitors in PDX Models
While specific data for this compound in PDX models is limited, the evaluation of other CSF1R inhibitors in these models provides a benchmark for comparison. A comprehensive validation study of this compound in PDX models would ideally compare its performance against other selective and non-selective CSF1R inhibitors.
Table 1: Hypothetical Comparison of CSF1R Inhibitors in a Colorectal Cancer PDX Panel
| Drug | Target | Putative Efficacy in PDX (Tumor Growth Inhibition %) | Putative Effect on TAMs (IHC) | Putative Effect on M1/M2 Ratio |
| This compound | CSF1R | Data to be determined | Data to be determined | Data to be determined |
| Pexidartinib | CSF1R, c-KIT, FLT3 | Varies by PDX model | Reduction in F4/80+ cells | Increase in M1 markers (e.g., iNOS) |
| BLZ945 | CSF1R | Varies by PDX model | Reduction in F4/80+ cells | Increase in M1 markers |
| Vehicle Control | - | 0% (Baseline) | No significant change | No significant change |
This table presents a hypothetical framework for data presentation. Actual values would be derived from experimental studies.
Experimental Protocols for Validating this compound in PDX Models
The following protocols provide a general framework for establishing and utilizing PDX models to evaluate the efficacy of this compound.
Establishment of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.
-
Implantation: A small fragment (approximately 3x3x3 mm) of the viable tumor tissue is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD-scid IL2Rγnull or NSG).
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers (Volume = (Length x Width^2) / 2).
-
Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, it is harvested and can be serially passaged into new cohorts of mice for expansion. Early passages (P1-P4) are recommended for treatment studies to maintain fidelity to the original tumor.
Efficacy Study in Established PDX Models
-
Cohort Formation: Once tumors in a passage reach a volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
This compound: Administered orally at a predetermined dose and schedule based on prior pharmacokinetic and pharmacodynamic studies.
-
Alternative CSF1R Inhibitor (e.g., Pexidartinib): Administered according to established protocols.
-
Vehicle Control: Administered on the same schedule as the treatment groups.
-
-
Tumor Growth and Body Weight Monitoring: Tumor volume and mouse body weight are measured twice weekly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined endpoint volume, or after a specified duration of treatment.
-
Tissue Collection: At the end of the study, tumors are harvested for downstream analysis (e.g., histology, immunohistochemistry, flow cytometry).
Analysis of Tumor Microenvironment
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for markers of macrophages (e.g., F4/80, CD68), M1 macrophages (e.g., iNOS, CD86), and M2 macrophages (e.g., CD206, Arginase-1).
-
Flow Cytometry: A single-cell suspension is prepared from fresh tumor tissue to quantify the populations of different immune cells, including total TAMs and their M1/M2 polarization state.
Visualizing Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the underlying biology and experimental design, the following diagrams are provided.
References
A Comparative Guide to the In Vitro and In Vivo Activity of IACS-9439, a Novel CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical activity of IACS-9439, a potent and selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, with other CSF1R-targeting agents. The information presented herein is intended to assist researchers in evaluating this compound for further investigation in oncology and other relevant fields.
Introduction to this compound and CSF1R Inhibition
This compound is a novel, orally bioavailable small molecule inhibitor of CSF1R.[1][2] The CSF1R signaling pathway is a critical regulator of macrophage differentiation, survival, and function. In the tumor microenvironment, signaling through CSF1R on tumor-associated macrophages (TAMs) is often co-opted by cancer cells to promote an immunosuppressive, pro-tumoral M2-like macrophage phenotype. By inhibiting CSF1R, this compound aims to reprogram the tumor microenvironment to be more anti-tumorigenic, primarily by depleting M2-like TAMs and promoting a shift towards a pro-inflammatory M1-like macrophage phenotype.[1][2]
This guide compares the in vitro and in vivo activity of this compound with other well-characterized CSF1R inhibitors: Pexidartinib, BLZ945, and Emactuzumab.
In Vitro Activity Comparison
The in vitro potency and selectivity of this compound against CSF1R have been evaluated and compared with other inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| This compound | CSF1R | Enzymatic | - | 1 | Highly potent and selective. |
| Pexidartinib | CSF1R, c-Kit, FLT3 | Kinase | 13 | - | Multi-kinase inhibitor. |
| BLZ945 | CSF1R | Enzymatic | 1 | - | Potent and selective. |
| Emactuzumab | CSF1R | Cell-based | 0.3 | - | Monoclonal antibody targeting CSF1R. |
In Vivo Activity Comparison
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in syngeneic mouse models. The following table summarizes the available in vivo data for this compound and its comparators.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | MC38 and PANC02 syngeneic tumor models | Oral, dose-dependent | Led to tumor growth inhibition and a reduction in macrophages.[1][2] |
| Pexidartinib | Tenosynovial giant cell tumor (TGCT) patient-derived xenograft | 1000 mg/day for 2 weeks, then 800 mg/day | 39% overall response rate at week 25 in a clinical study. |
| BLZ945 | Orthotopic glioma mouse model | 200 mg/kg daily, systemic | Significantly improved survival. |
| Emactuzumab | dt-GCT patients | 1000 mg every 2 weeks, i.v. | 86% objective response rate in a Phase 1 study. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams are provided.
Caption: CSF1-CSF1R Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for a CSF1R Inhibitor.
Experimental Protocols
In Vitro CSF1R Kinase Assay (Biochemical)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against CSF1R in a biochemical assay format.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CSF1R enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent, such as ADP-Glo™, which quantifies the amount of ADP produced.
-
Calculate the IC50 value by plotting the percent inhibition of CSF1R activity against the log concentration of the test compound.
In Vivo Syngeneic Tumor Model and Macrophage Analysis
This protocol describes a general workflow for evaluating the in vivo efficacy of a CSF1R inhibitor in a syngeneic mouse tumor model.
Materials:
-
Female C57BL/6 or appropriate mouse strain (6-8 weeks old)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, PANC02 pancreatic cancer)
-
Matrigel (optional)
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD206, anti-MHCII)
-
Tissue dissociation reagents (e.g., collagenase, DNase)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume every 2-3 days using the formula: (Length x Width²) / 2.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size or pre-defined endpoint), euthanize the mice and excise the tumors.
-
Tumor Dissociation: Mechanically and enzymatically dissociate the tumors to obtain a single-cell suspension.
-
Flow Cytometry Analysis: Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations, particularly tumor-associated macrophages (e.g., CD45+CD11b+F4/80+). Further staining for M1 (e.g., MHCII high) and M2 (e.g., CD206 high) markers can be performed to assess macrophage polarization.
-
Data Analysis: Analyze the flow cytometry data to determine the effect of the treatment on the number and phenotype of TAMs within the tumor microenvironment. Correlate these findings with the tumor growth inhibition data.
Conclusion
This compound is a potent and selective inhibitor of CSF1R with demonstrated in vitro and in vivo activity. Its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages makes it a promising candidate for further development in oncology. This guide provides a comparative overview to aid researchers in the evaluation of this compound in the context of other CSF1R inhibitors. The provided experimental protocols offer a starting point for the preclinical assessment of this and similar compounds.
References
IACS-9439 and Checkpoint Inhibitors: A Combination Therapy Comparison Guide
In the rapidly evolving landscape of cancer immunotherapy, the strategic combination of targeted agents with immune checkpoint inhibitors (ICIs) is a key area of investigation. This guide provides a comprehensive comparison of combination therapies involving the selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, IACS-9439, and checkpoint inhibitors. Due to the limited publicly available data on this compound in combination with ICIs, this guide will leverage data from other selective CSF1R inhibitors, such as pexidartinib (B1662808) and emactuzumab, in combination with checkpoint inhibitors to provide a comparative analysis for researchers, scientists, and drug development professionals.
Mechanism of Action: A Synergistic Approach
This compound is a potent and selective inhibitor of CSF1R. The binding of CSF1 to its receptor, CSF1R, is crucial for the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment (TME), a high density of tumor-associated macrophages (TAMs), predominantly of the immunosuppressive M2 phenotype, is often associated with poor prognosis and resistance to immunotherapy.
By inhibiting CSF1R, this compound aims to deplete the TME of these M2-like TAMs and promote a shift towards a pro-inflammatory M1-like macrophage phenotype. This reprogramming of the TME is hypothesized to enhance the efficacy of checkpoint inhibitors, which rely on a robust anti-tumor immune response. Checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, work by releasing the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells more effectively. The combination of a CSF1R inhibitor with a checkpoint inhibitor is therefore a rational approach to simultaneously deplete immunosuppressive cells and activate anti-tumor T cells, leading to a more potent and durable anti-cancer response.
Safety Operating Guide
Navigating the Disposal of IACS-9439: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent and selective CSF1R inhibitor, IACS-9439, the proper handling and disposal of this compound are paramount for ensuring laboratory safety and environmental protection. Due to the absence of a publicly available specific Safety Data Sheet (SDS), this guide provides a framework for best practices in the absence of explicit manufacturer instructions, emphasizing the critical need to obtain a compound-specific SDS.
This compound is a powerful research tool, and like all active chemical compounds, it requires careful management throughout its lifecycle, from acquisition to disposal. While detailed, compound-specific disposal procedures are typically outlined in the SDS, the inability to locate such a document for this compound necessitates a cautious and informed approach based on general principles of chemical waste management.
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to reiterate the known handling precautions for this compound. Researchers should, at a minimum, adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid Inhalation and Contact: Prevent the generation of dust or aerosols. Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.
A Step-by-Step Approach to Disposal in the Absence of an SDS
Without a specific SDS, a conservative and compliant approach to the disposal of this compound is essential. The following workflow is recommended:
Caption: Recommended workflow for the proper disposal of this compound in the absence of a readily available Safety Data Sheet.
Quantitative Data Summary
While a comprehensive quantitative data table from a specific SDS is unavailable, the following information has been gathered from supplier websites:
| Property | Value |
| Purity | Typically ≥98% |
| Storage (Short Term) | 0 - 4 °C (days to weeks) |
| Storage (Long Term) | -20 °C (months to years) |
| Solubility | Soluble in DMSO |
The Critical Role of the Safety Data Sheet (SDS)
The SDS is the cornerstone of chemical safety and provides indispensable information for disposal. It is imperative that all laboratories using this compound obtain the specific SDS from their supplier . This document will provide critical details, including:
-
Hazard Identification: Comprehensive information on the potential health and environmental hazards.
-
First-Aid Measures: Procedures for exposure incidents.
-
Fire-Fighting Measures: Recommended extinguishing media and hazards.
-
Accidental Release Measures: Protocols for containment and cleanup.
-
Toxicological Information: Data on the potential health effects.
-
Ecological Information: Information on the environmental impact.
-
Disposal Considerations: Specific instructions for the safe and compliant disposal of the chemical and its containers.
Essential Safety and Operational Protocols for Handling IACS-9439
Disclaimer: This document provides essential guidance on the safe handling of the potent and selective CSF1R inhibitor, IACS-9439, based on general laboratory safety principles for hazardous chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, all personnel must supplement these guidelines with a thorough risk assessment based on the known or suspected properties of the compound and adhere to their institution's specific safety protocols.
This guide is intended for researchers, scientists, and drug development professionals to foster a safe and efficient laboratory environment when working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to potent chemical agents like this compound. The following recommendations are based on standard laboratory practices for handling hazardous compounds.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile or neoprene)• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Quantitative Safety Data
A comprehensive summary of quantitative safety data for this compound could not be compiled as a specific Safety Data Sheet (SDS) was not available. An SDS provides critical information such as toxicity data (LD50/LC50), permissible exposure limits (PELs), and flammability characteristics. In the absence of this data, this compound should be handled as a compound of unknown toxicity, and stringent safety precautions should be implemented to minimize any potential exposure.
Operational Plan
A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure a safe working environment.
Preparation
-
Designated Area: Designate a specific area for handling this compound, such as a certified chemical fume hood.
-
Ventilation: Ensure proper ventilation and that the fume hood is functioning correctly.
-
Equipment Assembly: Assemble all necessary equipment and PPE before handling the compound.
-
Quantity Minimization: Minimize the quantity of the compound to be handled at any one time.
-
SDS Review: If an SDS becomes available, review it thoroughly before commencing any work.
Handling
-
PPE Adherence: Wear the appropriate PPE at all times as outlined in the table above.
-
Avoid Contact: Take extreme care to avoid skin and eye contact.
-
Aerosol Prevention: Prevent the generation of aerosols. When working with solids, use techniques such as wet weighing to minimize dust.
-
Weighing: If weighing a solid, perform this task within the fume hood. Use a disposable weigh boat.
-
Solution Preparation: When preparing a solution, add the solvent to the compound slowly to avoid splashing.
-
Experimental Procedures: Conduct all manipulations of the compound within the designated handling area.
Decontamination
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.
-
Waste Segregation: Segregate all waste contaminated with this compound from other laboratory waste streams. This includes unused compounds, contaminated PPE, and cleaning materials.
-
Waste Containers: Use appropriately labeled, leak-proof, and chemically compatible containers for hazardous waste.
-
Disposal Method: Do not dispose of this compound down the drain. For many pharmaceutical compounds, high-temperature incineration by a licensed hazardous waste disposal company is the recommended method.
-
Container Disposal: Before disposing of empty containers, ensure they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Obliterate or remove all labels from the empty container before its final disposal.
Signaling Pathway of this compound
This compound is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The CSF1-CSF1R signaling pathway is critical for the proliferation, differentiation, and survival of tumor-associated macrophages (TAMs), particularly those with a pro-tumoral M2 phenotype. By inhibiting CSF1R, this compound blocks downstream signaling, leading to a reduction in TAMs and a shift towards an anti-tumoral M1 macrophage phenotype.
Caption: The inhibitory effect of this compound on the CSF1R signaling pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
